2-Naphthaleneacetic acid

Plant physiology Auxin signaling Maize genetics

In plant hormone research, using the wrong auxin isomer compromises data. 1-NAA rescues auxin-deficient phenotypes, but 2-NAA (CAS 581-96-4) does not-making it indispensable as a negative control and receptor-specificity probe. - Confirmed IAA antagonist; fails to rescue ehd1 maize mutants, unlike 1-NAA. - Required for isomeric purity verification of 1-NAA batches per validated HPLC methods. - Supplied at ≥99% purity (white crystalline powder); ambient shipping; ready for global dispatch.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 581-96-4
Cat. No. B1198389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthaleneacetic acid
CAS581-96-4
Synonyms2-naphthylacetic acid
2-naphthylacetic acid, 14C-labeled
2-naphthylacetic acid, sodium salt
beta-naphthaleneacetate
beta-naphthaleneacetic acid
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(=O)O
InChIInChI=1S/C12H10O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,13,14)
InChIKeyVIBOGIYPPWLDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthaleneacetic Acid (CAS 581-96-4): Procurement-Ready Technical Overview


2-Naphthaleneacetic acid (2-NAA; β-naphthaleneacetic acid; CAS 581-96-4) is an isomer of the widely used synthetic auxin 1-naphthaleneacetic acid (1-NAA; CAS 86-87-3), distinguished by the attachment of the acetic acid moiety at the 2-position rather than the 1-position of the naphthalene ring [1]. While both isomers share the molecular formula C12H10O2 and molecular weight 186.21 g/mol, they exhibit markedly different biological activities in plant systems [2]. Commercially, 2-NAA is available at purities ranging from ≥95% to ≥99% (GC/T) with a melting point of approximately 141–145°C, and is supplied as a white to off-white crystalline powder [3].

Why 2-Naphthaleneacetic Acid (CAS 581-96-4) Cannot Be Substituted with 1-NAA or Other Auxins


The position of the acetic acid substituent on the naphthalene ring fundamentally alters auxin receptor recognition and downstream signaling. Direct comparative studies demonstrate that 2-NAA and 1-NAA are not functionally interchangeable: in a maize ehd1 mutant model exhibiting auxin homeostasis defects, exogenous 1-NAA fully rescued seed germination and seedling emergence, whereas 2-NAA applied under identical conditions produced no rescue effect whatsoever [1]. Furthermore, in tobacco cell culture systems, 2-NAA exhibits a distinct toxicity profile relative to 1-NAA and other auxin analogs, with differential effects on wild-type versus auxin-tolerant mutant cells [2]. Substituting 2-NAA with 1-NAA in applications where the 2-isomer is specifically required—such as antagonist studies, analytical reference standards, or structure-activity relationship investigations—will yield erroneous results and invalidate experimental conclusions.

2-Naphthaleneacetic Acid (CAS 581-96-4): Quantitative Differentiation Evidence Against Comparators


Functional Divergence: 1-NAA Rescues Maize Mutant Phenotype While 2-NAA Shows No Activity

In a direct head-to-head comparison using the maize ehd1 mutant, which exhibits reduced endogenous IAA levels and defective kernel development, exogenous application of 1-naphthaleneacetic acid (1-NAA) successfully rescued both seed germination and seedling emergence phenotypes. In stark contrast, 2-naphthaleneacetic acid (2-NAA) applied under the same experimental conditions failed to produce any measurable rescue effect, indicating that the 2-isomer lacks the auxinic activity required to compensate for endogenous auxin deficiency in this genetic background [1].

Plant physiology Auxin signaling Maize genetics Mutant rescue assay

IAA Antagonism: 2-NAA Functions as a 3-Indoleacetic Acid Antagonist

Multiple authoritative biochemical databases and vendor technical datasheets consistently classify 2-naphthaleneacetic acid as a 3-indoleacetic acid (IAA) antagonist, whereas 1-NAA functions as an IAA agonist/mimetic . This functional inversion—agonist versus antagonist—represents a fundamental mechanistic divergence despite near-identical molecular structures (isomers differing only in acetic acid attachment position). The antagonistic property of 2-NAA makes it a valuable tool compound for competitively blocking IAA-mediated signaling pathways without activating downstream auxin responses [1].

Auxin antagonism Receptor pharmacology IAA signaling Plant hormone

Isomeric Purity: 2-NAA as the Key Impurity in Commercial 1-NAA Requiring Analytical Resolution

An HPLC method was specifically developed and validated for the separation and determination of small amounts of 2-naphthaleneacetic acid present as an impurity in 1-naphthaleneacetic acid preparations [1]. The existence of this dedicated analytical method underscores that 2-NAA is a recognized contaminant in 1-NAA that requires precise quantification for quality control purposes. Conversely, when 2-NAA is the target compound of interest, the presence of 1-NAA as an impurity may similarly confound experimental outcomes, particularly in structure-activity relationship studies where isomer purity is critical [2].

Analytical chemistry HPLC method Isomer separation Purity specification

Commercial Purity Specifications: ≥98% to ≥99% by GC/T Assay

Commercially available 2-naphthaleneacetic acid is supplied with verified purity specifications that enable users to select the appropriate grade for their application. TCI America offers 2-NAA at ≥98.0% purity (determined by both GC and neutralization titration) with melting point 142.0–145.0°C [1]. Sigma-Aldrich provides material at ≥98.0% purity (T) with melting point 141–143°C and combustion residue ≤0.1% [2]. Higher-purity grades (≥99%) are available from suppliers such as Aladdin Scientific . These defined purity tiers permit procurement decisions aligned with experimental sensitivity requirements—critical for applications where isomeric impurities (e.g., 1-NAA contamination) could produce confounding auxinic activity.

Purity specification Quality control Procurement grade Analytical chemistry

2-Naphthaleneacetic Acid (CAS 581-96-4): Evidence-Backed Application Scenarios


Auxin Receptor Selectivity Profiling and Negative Control Experiments

Based on the direct head-to-head evidence that 2-NAA fails to rescue the maize ehd1 mutant phenotype while 1-NAA fully rescues [1], 2-NAA is optimally employed as a negative control or specificity probe in experiments designed to dissect auxin receptor selectivity and structure-activity relationships. Its documented antagonism toward IAA further positions it as a tool for competitive inhibition studies where pathway activation must be avoided [2].

Analytical Reference Standard for Isomeric Purity Verification

Given the established HPLC methodology for separating and quantifying trace 2-NAA in 1-NAA preparations [3], high-purity 2-NAA (≥98% to ≥99%) serves as an essential analytical reference standard for quality control laboratories performing isomeric purity verification of naphthaleneacetic acid products. Its use enables accurate calibration and validation of chromatographic methods required for regulatory compliance and batch-to-batch consistency testing.

Pharmacological Studies of Anti-Inflammatory Activity Structure-Activity Relationships

Comparative pharmacological data indicate that acyl 2-naphthalene acetic derivatives exhibit lower anti-inflammatory, analgesic, and antipyretic activities in mice than their 1-naphthalene analogs [4]. This differential activity profile makes 2-NAA a valuable starting material for synthesizing derivative libraries aimed at mapping the structural determinants of naphthalene-based anti-inflammatory agents, particularly for identifying compounds with potentially reduced side-effect profiles.

Biochemical Probe for Hydrolase Inhibition and Receptor Binding Studies

Vendor documentation indicates that 2-NAA can be utilized for synthesizing hydrolase inhibitors and for developing γ-dipeptide derivatives capable of binding human somatostatin receptors . These applications leverage the compound's unique molecular geometry—distinct from 1-NAA—for probing enzyme active site topology and receptor ligand-binding pocket specificity.

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